molecular formula C15H13Cl2NO3 B1393062 Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate CAS No. 1020569-65-6

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Cat. No.: B1393062
CAS No.: 1020569-65-6
M. Wt: 326.2 g/mol
InChI Key: LCBWCDNDUBMBBY-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Scientific Research Applications

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Future Directions

Isoxazole derivatives have attracted considerable attention due to their significant biological activities. Therefore, it is of prime importance to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in expanding the available drug-like chemical space and accelerate the drug discovery programme .

Mechanism of Action

Target of Action

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate is a synthetic compound that primarily targets the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. It plays a crucial role in maintaining bile acid homeostasis and has been implicated in a variety of metabolic disorders.

Mode of Action

As an FXR agonist, this compound binds to the FXR, activating it . This activation leads to changes in the transcription of genes regulated by FXR, altering the synthesis and transport of bile acids.

Biochemical Pathways

The activation of FXR leads to the upregulation of genes involved in the enterohepatic circulation of bile acids, including those encoding for bile acid transporters and enzymes involved in bile acid synthesis. This results in increased bile acid transport from the liver to the intestine and back, as well as altered bile acid synthesis .

Pharmacokinetics

Factors such as its lipophilicity (LogP: 4.70250 ), molecular weight (326.18 ), and hydrogen bond acceptor count (4 ) could influence its absorption and distribution in the body .

Result of Action

The activation of FXR by this compound can lead to a decrease in cholesterol levels . This is due to the role of FXR in regulating cholesterol metabolism, particularly in the conversion of cholesterol to bile acids.

Biochemical Analysis

Biochemical Properties

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing inflammation . Additionally, it interacts with various proteins and biomolecules, potentially altering their function and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By altering this pathway, the compound can impact cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as COX-2, leading to enzyme inhibition. This inhibition results in decreased production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it may undergo degradation when exposed to light or extreme temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into active and inactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, thereby modulating their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzonitrile with cyclopropylacetylene in the presence of a base, followed by cyclization with ethyl chloroformate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Comparison with Similar Compounds

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

    Ethyl 5-phenyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl 5-cyclopropyl-3-(4-chlorophenyl)isoxazole-4-carboxylate: Similar structure but with a single chlorine atom on the phenyl group.

    Ethyl 5-cyclopropyl-3-(2,6-difluorophenyl)isoxazole-4-carboxylate: Similar structure but with fluorine atoms instead of chlorine atoms.

Properties

IUPAC Name

ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-2-20-15(19)12-13(18-21-14(12)8-6-7-8)11-9(16)4-3-5-10(11)17/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBWCDNDUBMBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a water bath-cooled solution of 2,6-dichlorobenzaldehyde oxime (2.20 g, 11.6 mmol) in N,N-dimethylformamide (7 mL) was added solid N-chlorosuccinimide (1.55 g, 11.6 mmol). The solutions were stirred while in the water bath for approximately 20 min and the outside the bath for approximately 1 hour. The solution was poured into water and extracted twice with ether. The combined organic layers containing the crude imidoyl chloride were dried over magnesium sulfate and then concentrated. To a separate solution of ethyl 3-cyclopropyl-3-oxopropanoate (2.17 g, 13.9 mmol) in THF (3 mL) at 0° C. was added sodium ethoxide (25 wt % in ethanol, 4.36 mL, 13.9 mmol). The solution was stirred for a few minutes and then the above imidoyl chloride was added. The solution was stirred at 0° C. for 10 minutes and then at ambient temperature overnight. The solution was poured into water and extracted three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, concentrated and purified by chromatography (silica gel, 0-5% ethyl acetate in hexanes gradient elution) to afford ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate (289 mg, 8%). 1H-NMR (400 MHz, DMSO-d6) δ 7.62-7.53 (m, 3H), 4.04 (q, J=7 Hz, 2H), 2.84-2.82 (m, 1H), 1.35-1.25 (m, 4H), 0.93 (t, J=7 Hz, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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